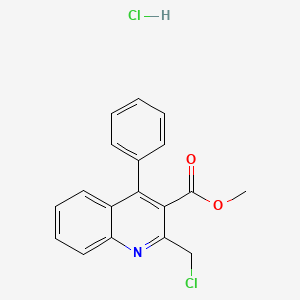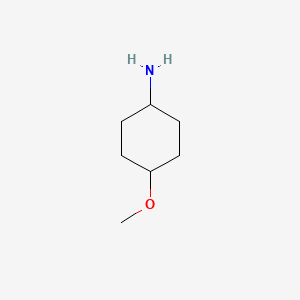
2-(Aminomethyl)-4-methylpyrimidine-5-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including the reaction of substituted malonic acid diesters with guanidine , cyclization reactions , and acylation of heterocyclic amines with dicarboxylic acid anhydrides . For instance, the synthesis of 2-methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate in pharmaceuticals, is achieved through cyclization and subsequent chlorination and hydrolysis . Similarly, 2-amino-5-halogenpyrimidine-4-carboxylic acids are synthesized from halogen-substituted pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray crystallography, which reveals the arrangement of atoms within the crystal and the presence of specific functional groups . For example, the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid was found to have a monoclinic crystal system with specific hydrogen bonding interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including proton transfer , nucleophilic displacement , and acylation . These reactions are influenced by the substituents on the pyrimidine ring and the reactivity of the functional groups present. The formation of hydrogen bonds and other supramolecular interactions is a common theme in the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of substituents like halogens, amino groups, and carboxylic acids can significantly alter these properties . Spectroscopic methods, including NMR and FTIR, are commonly used to identify functional groups and confirm the structure of these compounds .
Relevant Case Studies
Several studies have explored the potential applications of pyrimidine derivatives in pharmaceuticals. For example, substituted amides and hydrazides of dicarboxylic acids, derived from pyrimidine, have shown various pharmacological activities . Additionally, 2,4-diamino-5-aryl-6-ethylpyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase, with implications for antitumor activity .
Scientific Research Applications
Hydrogen-Bonded Structures
Research has demonstrated the capacity of pyrimidine derivatives to form low-dimensional hydrogen-bonded structures with phthalic acid derivatives, revealing the potential for designing new molecular architectures. These structures have implications for understanding molecular interactions and developing materials with specific properties (Smith et al., 2009).
Antimicrobial Applications
Pyrimidine derivatives have been synthesized with potential antimicrobial properties. The reaction of specific pyrimidine carboxylates with various compounds has yielded derivatives that exhibit in vitro antimicrobial activity against pathogenic micro-organisms, highlighting their potential as antimicrobial agents (El-kerdawy et al., 1990).
Antibacterial Agents
Further research into pyridonecarboxylic acids, closely related to pyrimidine derivatives, has developed compounds with significant antibacterial activity. These findings are crucial for the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Egawa et al., 1984).
Supramolecular Cocrystals
Studies have also focused on the formation of supramolecular cocrystals involving pyrimidine derivatives, which are essential for drug design and development. These cocrystals enhance the understanding of molecular interactions and can lead to the development of better pharmaceutical formulations (Khalib et al., 2015).
Synthesis Methods
Innovative synthesis methods for pyrimidine derivatives have been developed, providing efficient routes to a variety of compounds. These methods are vital for pharmaceutical research and development, enabling the exploration of new therapeutic agents (Matloobi & Kappe, 2007).
Molecular Adducts
The formation of molecular adducts with heterocyclic carboxylic acids showcases the versatility of pyrimidine derivatives in forming complex structures. These adducts have potential applications in material science and pharmacology, illustrating the broad utility of pyrimidine derivatives in scientific research (Lynch et al., 1998).
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-4-5(7(11)12)3-9-6(2-8)10-4;;/h3H,2,8H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRBAXMTORHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
